

Head-to-Head Comparison of HQ005 with Other Cyclin K Degraders

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Compound of Interest

Compound Name: HQ005

Cat. No.: B12392025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of **HQ005**, a potent Cyclin K (CCNK) degrader, with other known inhibitors and degraders that target the CDK12-Cyclin K complex. The information is intended for researchers and professionals in the field of drug discovery and development to facilitate an objective evaluation of these compounds.

Introduction to HQ005 and Cyclin K Degradation

HQ005 is a highly potent molecular glue degrader that induces the selective degradation of Cyclin K.^{[1][2]} Cyclin K, in partnership with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, is a critical regulator of transcriptional elongation. By targeting Cyclin K for degradation, **HQ005** effectively impairs the function of the CDK12/13-Cyclin K complex, leading to the downregulation of genes involved in the DNA damage response and subsequent cell death in cancer cells. This mechanism of action has positioned Cyclin K degraders as a promising therapeutic strategy in oncology.

The primary mechanism for **HQ005** and similar molecular glues involves inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced ternary complex formation leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for **HQ005** and other relevant Cyclin K degraders and inhibitors. Data has been compiled from various sources and experimental conditions may vary.

Table 1: Potency of Cyclin K Degradation

Compound	Type	DC50 (Cyclin K Degradation)	Cell Line	Notes
HQ005	Molecular Glue	0.041 μ M	Not Specified	Derivative of HQ461 with improved potency.[1]
HQ461	Molecular Glue	Not explicitly stated, but less potent than HQ005.	A549	Parent compound of HQ005.[3]
SR-4835	Molecular Glue	~90 nM	A549 (HiBiT-tagged)	Also a potent CDK12/13 inhibitor.[4]
(R)-CR8	Molecular Glue	Not explicitly quantified with a DC50 in the provided results.	Not Specified	Also a pan-CDK inhibitor. Induces Cyclin K degradation.[5][6]
dCeMM2	Molecular Glue	Near-total degradation at 2.5 μ M within 2 hours.	Not Specified	Induces ubiquitination and degradation of Cyclin K.[7][8]
NCT02	Molecular Glue	Significant reduction at 10 μ M after 6 hours.	TSC03, TSC14	Selectively inhibits proliferation of colorectal cancer cells with TP53 defects.[9]

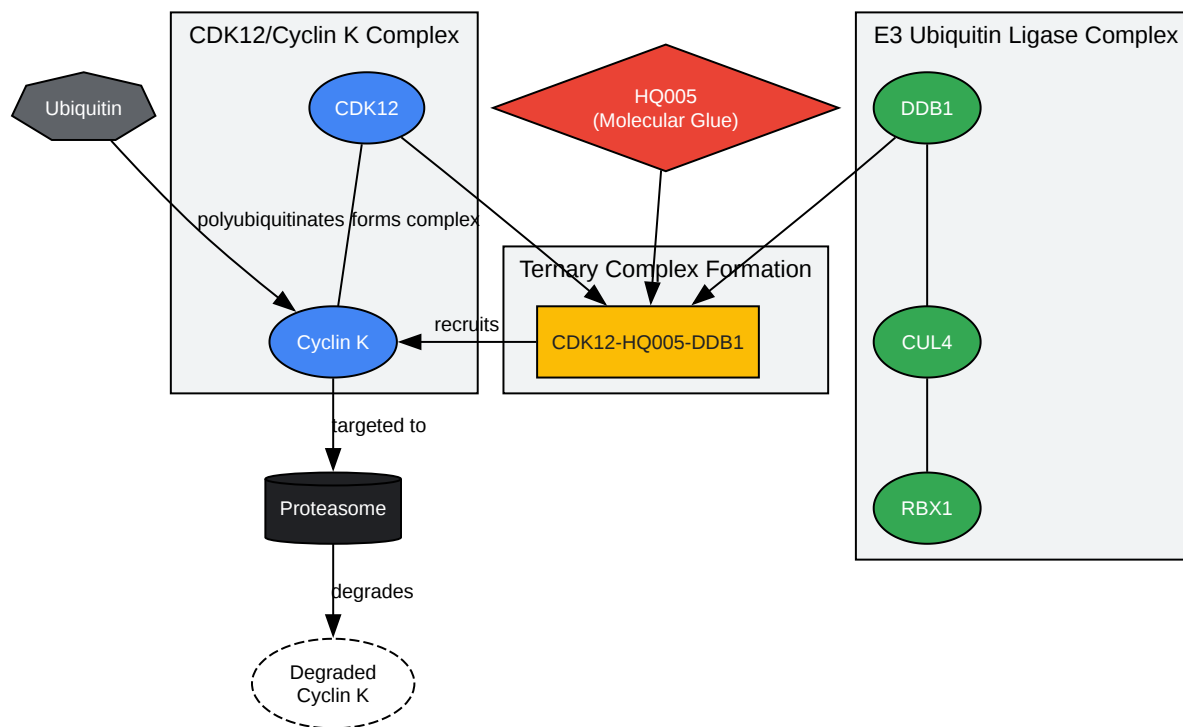
Table 2: Anti-proliferative Activity

Compound	IC50 (Cell Viability)	Cell Line	Notes
HQ461	1.3 μ M	A549	[3]
(R)-CR8	0.49 μ M	SH-SY5Y	Potent inducer of apoptosis.[5]
SR-4835	58 nM	A375	[10]
THZ531	263 nM	A375	Covalent CDK12/13 inhibitor, does not degrade Cyclin K.[10] [11]

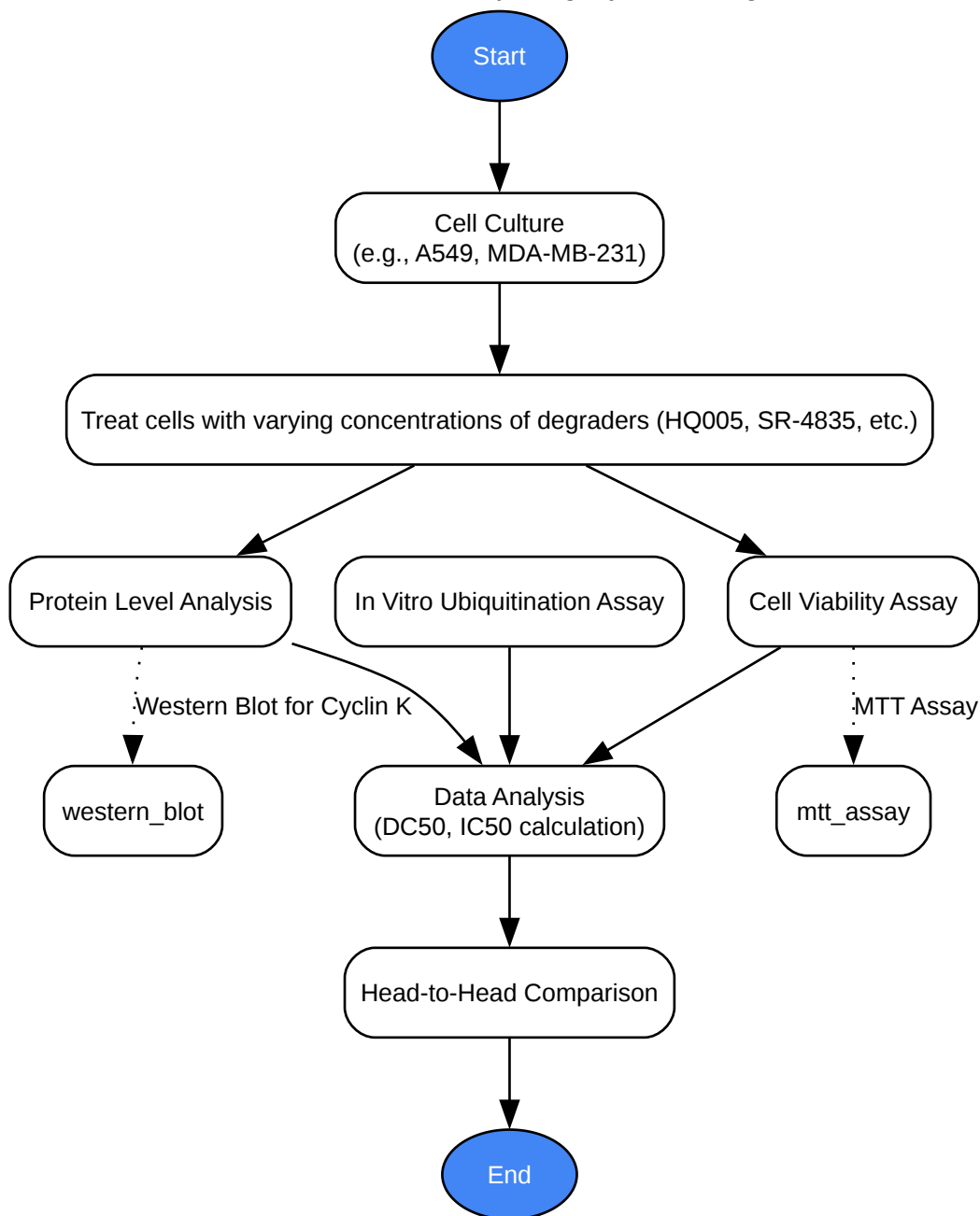
Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism of action for molecular glue degraders like **HQ005**, which induce the degradation of Cyclin K.

Mechanism of Cyclin K Degradation by Molecular Glues



General Workflow for Comparing Cyclin K Degraders

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